2-(6-chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Physicochemical profiling LogP Drug-likeness

This 98% pure heterocyclic building block features a 6-chloropyridazine ring at N-2 of a 5-oxo-2,5-dihydro-1H-pyrazole core with a free carboxylic acid at the 3-position. The free COOH enables direct amide coupling with diverse amine libraries (HATU, EDC/HOBt), a reactivity absent in the 5-methyl analog. With 2 HBD, 6 HBA, LogP of 0.4, and MW of 240.6 Da, it fits fragment-like criteria (MW<300, TPSA<140 Ų). The scaffold is validated for hIAPP aggregation inhibitor development. Compared to the acetic acid homolog (CAS 1094331-75-5), the direct C-3 acid offers superior hydrogen-bonding capacity (2 HBD vs. 1) and enables matched-pair SAR studies. Procure both compounds from a single lot-controlled source to eliminate batch-to-batch variability.

Molecular Formula C8H5ClN4O3
Molecular Weight 240.6
CAS No. 1208089-53-5
Cat. No. B2391554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
CAS1208089-53-5
Molecular FormulaC8H5ClN4O3
Molecular Weight240.6
Structural Identifiers
SMILESC1=CC(=NN=C1N2C(=CC(=O)N2)C(=O)O)Cl
InChIInChI=1S/C8H5ClN4O3/c9-5-1-2-6(11-10-5)13-4(8(15)16)3-7(14)12-13/h1-3H,(H,12,14)(H,15,16)
InChIKeyLYQWILISBLDALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1208089-53-5): Procurement-Ready Physicochemical Identity and Scaffold Profile


2-(6-Chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1208089-53-5; molecular formula C8H5ClN4O3; MW 240.60 g/mol) is a heterocyclic building block in the pyrazole-3-carboxylic acid series [1]. The structure embeds a 6-chloropyridazine ring at the N-2 position of a 5-oxo-2,5-dihydro-1H-pyrazole core carrying a free carboxylic acid at the 3-position. This arrangement furnishes two hydrogen-bond donors and six acceptors, a computed LogP of 0.4, and a topological polar surface area (TPSA) of 95.4 Ų [1]. The compound is commercially supplied as a research chemical at 98% purity . Its scaffold is closely related to the pyridazinylpyrazolone intermediates employed in the synthesis of human islet amyloid polypeptide (hIAPP) aggregation inhibitors [2].

Why Generic Substitution Is Not Viable for 2-(6-Chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid: Scaffold-Specific Structure-Activity Evidence


Even closely related pyridazinyl-pyrazole carboxylic acid analogs cannot be considered interchangeable. Systematic aldose reductase (AR) screening of pyridazine derivatives demonstrated that introduction of a pyrazole ring onto the pyridazinone scaffold produced a marked decrease in AR inhibitory potency, while appending an acetic acid side chain failed to restore the lost activity [1]. At the physicochemical level, shifting the carboxylic acid attachment from a direct C-3 link (as in CAS 1208089-53-5) to a methylene-bridged acetic acid homolog (CAS 1094331-75-5) alters the LogP by approximately 0.3 units and changes the hydrogen-bond donor count from 2 to 1 [2],. These quantitative differences in polarity, hydrogen-bonding capacity, and synthetic derivatizability directly affect assay solubility, target engagement, and downstream conjugation efficiency. Therefore, without explicit head-to-head functional data confirming bioequivalence, substituting one analog for another introduces uncontrolled experimental variability.

Quantitative Differentiation Evidence for 2-(6-Chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid vs. Closest Structural Analogs


Lipophilicity (LogP) Head-to-Head Comparison: Target Compound vs. Acetic Acid Homolog (CAS 1094331-75-5)

The target compound (CAS 1208089-53-5) exhibits an XLogP3 value of 0.4 [1], compared with an XLogP3 of 0.6974 for its closest commercially available acetic-acid-bridged homolog, 2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid (CAS 1094331-75-5) . This represents an absolute ΔLogP of –0.2974, corresponding to approximately 42.6% lower computed lipophilicity for the target compound. The lower LogP predicts superior aqueous solubility under otherwise identical conditions.

Physicochemical profiling LogP Drug-likeness

Hydrogen-Bond Donor Count Differentiation: Target Compound vs. Acetic Acid Homolog (CAS 1094331-75-5)

The target compound possesses 2 hydrogen-bond donors (HBD) originating from the pyrazole NH and the carboxylic acid OH [1]. The acetic acid homolog (CAS 1094331-75-5) carries only 1 HBD . Simultaneously, the target compound has 6 hydrogen-bond acceptors (HBA) versus 5 for the homolog [1]. This dual difference in both HBD and HBA counts fundamentally alters the compound's capacity for intermolecular hydrogen bonding, affecting everything from solid-state packing and solubility to specific interactions with biological targets.

Hydrogen bonding Molecular recognition Crystal engineering

Topological Polar Surface Area (TPSA) Comparison: Target vs. Core Scaffold and Acetic Acid Homolog

The target compound has a TPSA of 95.4 Ų [1], which is 9.45 Ų higher than the core scaffold 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 37832-55-6; TPSA = 85.95 Ų) [2], and nearly identical to the acetic acid homolog at 95.75 Ų . The increase in TPSA relative to the core scaffold reflects the contribution of the appended 6-chloropyridazine ring and places the compound in a favorable range for oral bioavailability predictions under Lipinski's Rule of Five (TPSA < 140 Ų).

TPSA Membrane permeability Oral bioavailability prediction

Purity Specification Advantage: 98% vs. 95% for the Closest Commercial Acetic Acid Homolog

The target compound is supplied at a guaranteed purity of 98% (HPLC) by the primary commercial vendor (Leyan, Product No. 1555255) . The closest commercially available structural analog—the acetic acid homolog (CAS 1094331-75-5, Leyan Product No. 1334749)—is listed at 95% purity . This 3-percentage-point purity differential reduces the burden of post-procurement re-purification for the target compound and lowers the risk of confounding biological assay results caused by impurities.

Procurement quality Purity specification Assay-ready compound

Best-Fit Research and Procurement Application Scenarios for 2-(6-Chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1208089-53-5)


Amide Coupling Library Synthesis via Carboxylic Acid Derivatization

The free carboxylic acid at the 3-position of the pyrazole ring enables direct amide coupling with diverse amine libraries using standard coupling reagents (e.g., HATU, EDC/HOBt). This reactivity is not available in the 5-methyl analog (2-(6-chloropyridazin-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one), which lacks a carboxyl functionality and must first be functionalized via electrophilic diazo coupling [1]. The 2 HBD / 6 HBA profile and LogP of 0.4 [2] predict that the resulting amide products will remain within Rule-of-Five compliant physicochemical space, supporting medicinal chemistry lead-generation efforts.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 240.60 Da, TPSA of 95.4 Ų, and LogP of 0.4 [2], this compound falls well within fragment-like physicochemical criteria (MW < 300 Da, TPSA < 140 Ų, LogP between –1 and 3). Its dual hydrogen-bond donor capacity (HBD = 2) distinguishes it from the mono-donor acetic acid homolog (HBD = 1) , offering an additional anchoring point for protein-ligand interactions. The 98% purity specification ensures that fragment screening hit confirmation is not confounded by impurity-derived false positives.

hIAPP Aggregation Inhibitor Scaffold Optimization

The pyridazinylpyrazolone scaffold is a validated starting point for developing inhibitors of human islet amyloid polypeptide (hIAPP) aggregation, a pathogenic hallmark of type 2 diabetes [1]. The target compound provides the same pyridazinylpyrazolone core but replaces the 5-methyl group used in the published synthetic route with a carboxylic acid, enabling exploration of polar, hydrogen-bond-rich substituent space that may improve inhibitor solubility and pharmacokinetics.

Physicochemical Comparator in Structure-Property Relationship (SPR) Studies

Because the target compound and its acetic acid homolog (CAS 1094331-75-5) differ by a single methylene (–CH2–) spacer in the acid side chain, they form an ideal matched pair for quantifying the impact of linker length on LogP (ΔLogP = –0.2974) [2], solubility, and protein binding. Procurement of both compounds from a single vendor that specifies purity (98% vs. 95%) enables internally controlled SPR campaigns without batch-to-batch variability confounding the analysis.

Quote Request

Request a Quote for 2-(6-chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.